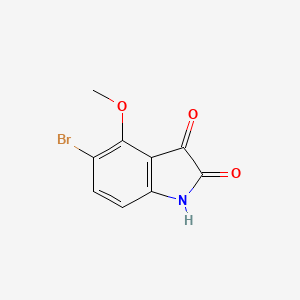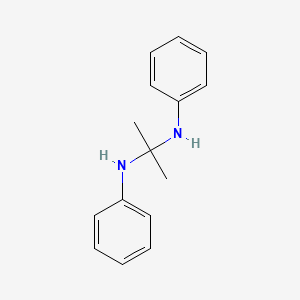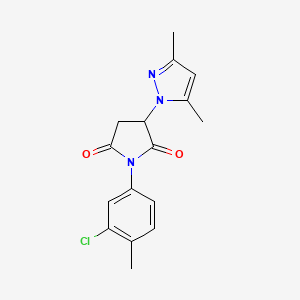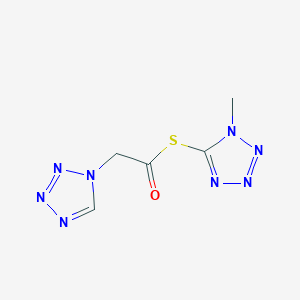
10-(2-Methyl-1,3-dioxolan-2-YL)decanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Methyl-1,3-dioxolan-2-YL)decanal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal typically involves the reaction of decanal with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
10-(2-Methyl-1,3-dioxolan-2-YL)decanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
10-(2-Methyl-1,3-dioxolan-2-YL)decanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
10-(2-Methyl-1,3-dioxolan-2-YL)decanal can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors, this compound has a similar dioxolane ring but differs in its ester functional group.
2-Methyl-1,3-dioxolane: This compound is simpler in structure and is used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
89037-03-6 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
10-(2-methyl-1,3-dioxolan-2-yl)decanal |
InChI |
InChI=1S/C14H26O3/c1-14(16-12-13-17-14)10-8-6-4-2-3-5-7-9-11-15/h11H,2-10,12-13H2,1H3 |
InChI-Schlüssel |
DMCKEXFMJFGXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)






![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)



